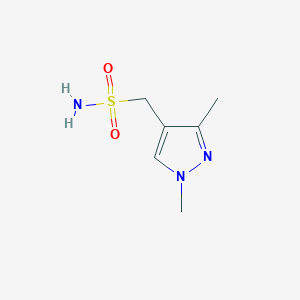
4-Chloro-3,6,7-trimethylquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,6,7-trimethylquinolin-8-amine is a chemical compound with the molecular formula C₁₂H₁₃ClN₂ and a molecular weight of 220.70 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,6,7-trimethylquinolin-8-amine typically involves the chlorination of 3,6,7-trimethylquinoline followed by amination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure efficiency and safety. The process is optimized to maximize yield and minimize waste, often incorporating continuous flow reactors and automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,6,7-trimethylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,6,7-trimethylquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,6,7-trimethylquinolin-8-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroquinoline: Similar in structure but lacks the methyl groups at positions 3, 6, and 7.
3,6,7-Trimethylquinoline: Similar but lacks the chlorine atom at position 4.
8-Aminoquinoline: Similar but lacks the chlorine atom and methyl groups.
Uniqueness
4-Chloro-3,6,7-trimethylquinolin-8-amine is unique due to the presence of both chlorine and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
4-chloro-3,6,7-trimethylquinolin-8-amine |
InChI |
InChI=1S/C12H13ClN2/c1-6-4-9-10(13)7(2)5-15-12(9)11(14)8(6)3/h4-5H,14H2,1-3H3 |
InChI-Schlüssel |
PDFVZSPIWAJUDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=CN=C2C(=C1C)N)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



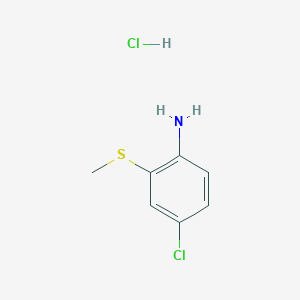

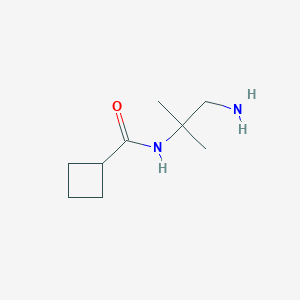
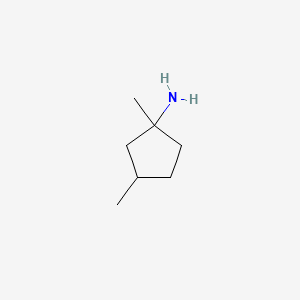
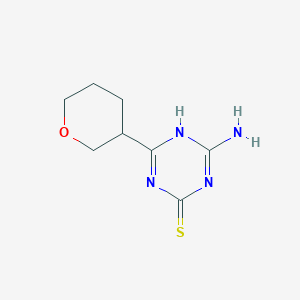
![1-methyl-N-[(3R)-piperidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B13227115.png)

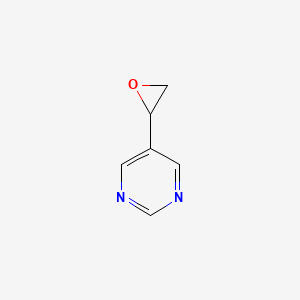
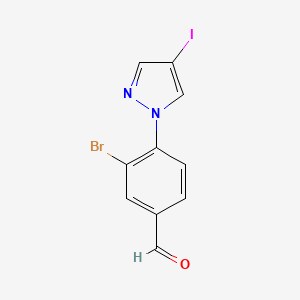
![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
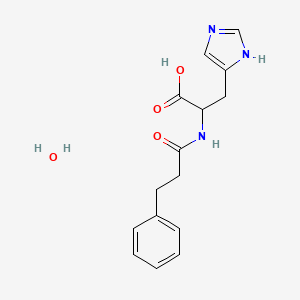
![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
